

# Synthesis of Sodium Thiosalicylate from Thiosalicylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *Sodium thiosalicylate*

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This technical guide provides an in-depth overview of the synthesis of **sodium thiosalicylate**, a key intermediate in the pharmaceutical and chemical industries. The document outlines the prevalent synthetic routes starting from thiosalicylic acid, detailing the necessary reagents, reaction conditions, and experimental protocols. All quantitative data is presented in clear, tabular formats for ease of reference and comparison. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic processes.

## Overview

**Sodium thiosalicylate** ( $C_7H_5NaO_2S$ ) is the sodium salt of thiosalicylic acid.<sup>[1][2]</sup> It serves as a crucial building block in the synthesis of various organic molecules and pharmaceutical compounds, most notably Thiomersal, an antiseptic and antifungal agent.<sup>[3][4]</sup> The synthesis is a straightforward acid-base neutralization reaction where thiosalicylic acid is treated with a sodium-containing base, typically sodium hydroxide. The primary challenge lies in the initial synthesis of the precursor, thiosalicylic acid, for which two main routes are commonly employed.

## Synthesis of the Precursor: Thiosalicylic Acid

Thiosalicylic acid can be synthesized via two primary methods: the diazotization of anthranilic acid followed by reduction, or the reaction of 2-chlorobenzoic acid with a sulfur source.<sup>[5][6][7]</sup>

## Method 1: From Anthranilic Acid

This method involves the diazotization of anthranilic acid, reaction with a disulfide source to form dithiosalicylic acid, which is then reduced to yield thiosalicylic acid.[\[6\]](#)[\[8\]](#)

Reaction Scheme:

- Anthranilic Acid → Diazonium Salt
- Diazonium Salt + Sodium Disulfide → Dithiosalicylic Acid
- Dithiosalicylic Acid + Reducing Agent → Thiosalicylic Acid

Experimental Protocol:

A detailed protocol for the synthesis of thiosalicylic acid from anthranilic acid is provided by *Organic Syntheses*.[\[8\]](#) The key steps involve:

- **Diazotization of Anthranilic Acid:** Anthranilic acid is dissolved in hydrochloric acid and water, then cooled. A solution of sodium nitrite is added slowly while maintaining a low temperature (below 5°C) to form the diazonium salt.[\[8\]](#)
- **Formation of Dithiosalicylic Acid:** The diazonium salt solution is then added to a cooled solution of sodium disulfide. The resulting dithiosalicylic acid precipitates upon acidification with hydrochloric acid.[\[8\]](#)
- **Reduction to Thiosalicylic Acid:** The moist filter cake of dithiosalicylic acid is mixed with zinc dust and glacial acetic acid and refluxed to reduce the disulfide bond.[\[8\]](#) Alternatively, glucose in an alkaline solution can be used as the reducing agent. After reduction, the thiosalicylic acid is precipitated by acidification.[\[8\]](#)

Table 1: Reagents and Conditions for Thiosalicylic Acid Synthesis from Anthranilic Acid

Step	Reagents	Key Conditions
Diazotization	Anthranilic acid, Sodium nitrite, Hydrochloric acid, Water, Ice	Temperature maintained below 5°C[8]
Disulfide Formation	Diazonium salt solution, Sodium sulfide, Sulfur, Sodium hydroxide, Water, Ice	Temperature maintained below 5°C during addition[8]
Reduction	Dithiosalicylic acid, Zinc dust, Glacial acetic acid	Refluxing the mixture[8]
Precipitation	Concentrated hydrochloric acid	Acidification to Congo red paper[8]

## Method 2: From 2-Chlorobenzoic Acid

This method involves the nucleophilic substitution of the chlorine atom in 2-chlorobenzoic acid with a hydrosulfide group, catalyzed by copper.[5]

Experimental Protocol:

- A mixture of 2-chlorobenzoic acid, sodium hydroxide, sodium hydrosulfide, and a catalytic amount of copper sulfate is heated.[5]
- The reaction mixture melts and the temperature is raised to 250°C, leading to solidification. [5]
- The cooled melt is dissolved in water, and the thiosalicylic acid is precipitated from the filtered solution by adding hydrochloric acid.[5]

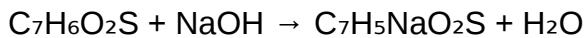
Table 2: Reagents and Conditions for Thiosalicylic Acid Synthesis from 2-Chlorobenzoic Acid

Reagents	Key Conditions
2-Chlorobenzoic acid, Sodium hydroxide, Sodium hydrosulfide, Copper sulfate	Heating to 150-200°C, then increasing to 250°C[5]
Water	Dissolution of the cooled melt[5]
Hydrochloric acid	Precipitation of the final product[5]

## Synthesis of Sodium Thiosalicylate from Thiosalicylic Acid

The conversion of thiosalicylic acid to its sodium salt is a simple acid-base neutralization.

Reaction Scheme:



Experimental Protocol:

A procedure for forming the sodium salt in solution is described in a patent for the preparation of Thiomersal.[3]

- Thiosalicylic acid is added to a sodium hydroxide solution in deionized water.[3]
- The mixture is heated to 40-50°C and stirred until the thiosalicylic acid is completely dissolved, yielding a solution of **sodium thiosalicylate**.[3]

Table 3: Reagents and Conditions for **Sodium Thiosalicylate** Synthesis

Reagents	Molar Ratio (Thiosalicylic Acid:NaOH)	Key Conditions
Thiosalicylic acid, Sodium hydroxide, Deionized water	Approximately 1:1.2 (based on example)[3]	Heating to 40-50°C with stirring[3]

Quantitative Data:

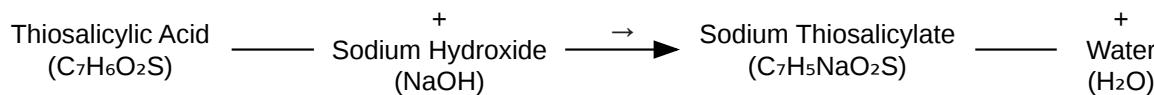
Commercial preparations of **sodium thiosalicylate** typically have a purity of at least 95%.[1][2][9] The yield for the neutralization step is expected to be nearly quantitative.

Table 4: Properties of **Sodium Thiosalicylate**

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>5</sub> NaO <sub>2</sub> S[1][2][9]
Molecular Weight	176.16 g/mol [2][9]
CAS Number	134-23-6[1][2][9]
Appearance	White to orange to green powder or crystals[2]
Purity	>95.0%[1][2][9]

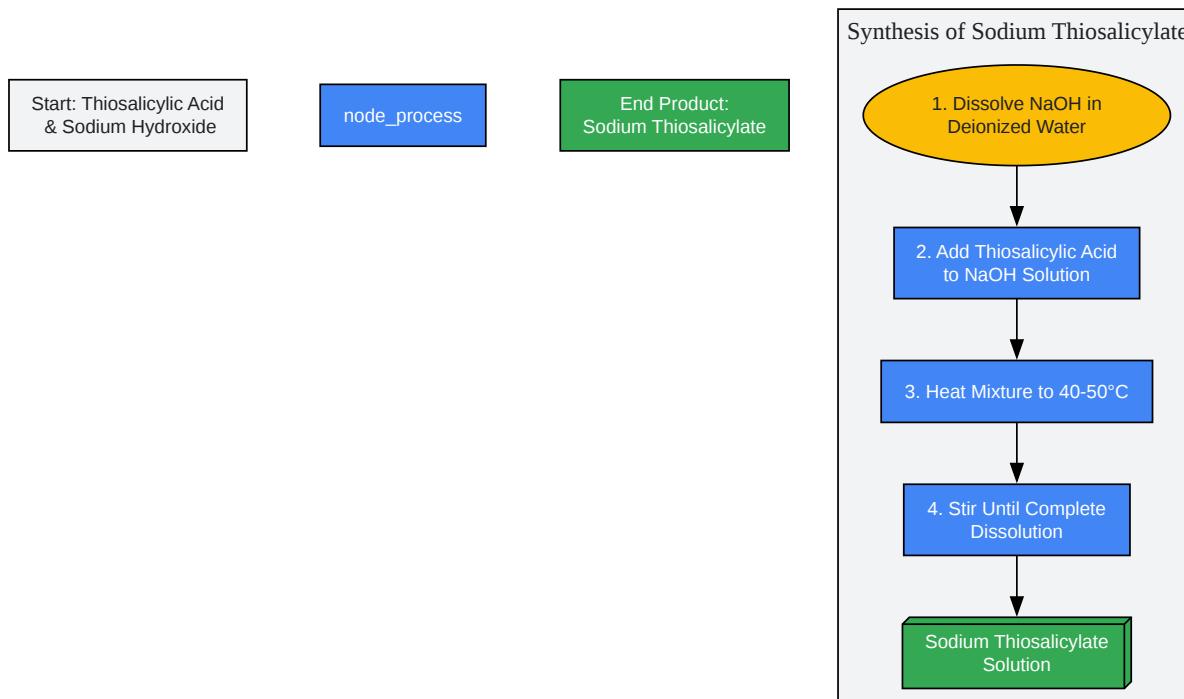
## Visualizations

The following diagrams illustrate the chemical reaction and the general experimental workflow for the synthesis of **sodium thiosalicylate**.



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Caption: Chemical reaction for the synthesis of **Sodium Thiosalicylate**.



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Caption: Experimental workflow for **Sodium Thiosalicylate** synthesis.

## Conclusion

The synthesis of **sodium thiosalicylate** from thiosalicylic acid is a high-yield, straightforward neutralization reaction. The primary synthetic challenge lies in the preparation of the thiosalicylic acid precursor, for which established and reliable methods are available. This guide provides the necessary details for researchers and professionals in drug development to understand and implement the synthesis of this important chemical intermediate. The provided

protocols and data, sourced from peer-reviewed literature and patents, offer a solid foundation for laboratory-scale synthesis and process development.

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